2-Bromo-4-hydroxybenzaldehyde

Catalog No.
S683109
CAS No.
22532-60-1
M.F
C7H5BrO2
M. Wt
201.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-hydroxybenzaldehyde

CAS Number

22532-60-1

Product Name

2-Bromo-4-hydroxybenzaldehyde

IUPAC Name

2-bromo-4-hydroxybenzaldehyde

Molecular Formula

C7H5BrO2

Molecular Weight

201.02 g/mol

InChI

InChI=1S/C7H5BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H

InChI Key

OCBOCCOUCDGNKX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)Br)C=O

Canonical SMILES

C1=CC(=C(C=C1O)Br)C=O

2-Bromo-4-hydroxybenzaldehyde is an aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It features a bromine atom and a hydroxyl group attached to a benzaldehyde moiety, making it a significant compound in organic synthesis and medicinal chemistry. The compound is characterized by its white to off-white crystalline form and has applications in various

Organic Synthesis:

-Br-4-OH-benzaldehyde can be used as a building block in the synthesis of various organic compounds. Its reactive sites, the aldehyde group and the neighboring hydroxyl group, allow for diverse chemical transformations. For example, it can be used to synthesize:

  • Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. 2-Br-4-OH-benzaldehyde can be a starting material for the synthesis of various heterocycles with potential applications in pharmaceuticals and materials science [].
  • Fine chemicals: These are high-purity chemicals used in various industries, including pharmaceuticals, cosmetics, and electronics. 2-Br-4-OH-benzaldehyde can be used as a precursor for the synthesis of fine chemicals with specific functionalities [].

Medicinal Chemistry:

  • Antimicrobial activity: Studies suggest that some derivatives of 2-Br-4-OH-benzaldehyde exhibit antibacterial and antifungal properties [, ]. Further research is needed to understand the mechanisms of action and potential applications.
  • Antioxidant activity: Certain derivatives of 2-Br-4-OH-benzaldehyde have shown antioxidant properties, suggesting they may be beneficial for protecting cells from damage caused by free radicals []. More research is needed to confirm these findings and explore potential therapeutic applications.

Material Science:

Some studies have investigated the use of 2-Br-4-OH-benzaldehyde and its derivatives in the development of new materials:

  • Liquid crystals: These materials exhibit unique optical properties that can be used in various applications, such as displays and sensors. Some derivatives of 2-Br-4-OH-benzaldehyde have shown potential as liquid crystal materials [].
  • Polymers: These are large molecules formed by linking repeating units. Some researchers are exploring the use of 2-Br-4-OH-benzaldehyde in the synthesis of polymers with specific properties for various applications.
, including:

  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group enhances the reactivity of the aromatic ring, allowing for further substitutions.
  • Reduction Reactions: It can be reduced to corresponding alcohols or aldehydes using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It can undergo condensation with other carbonyl compounds to form larger molecules.

For example, when treated with potassium permanganate in an alkaline medium, it can be oxidized to yield 2-bromo-4-hydroxybenzoic acid .

Research indicates that 2-Bromo-4-hydroxybenzaldehyde exhibits various biological activities. Notably, it has shown potential as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs, making it relevant in pharmacological studies .

Additionally, compounds with similar structures have been investigated for their anti-inflammatory and antimicrobial properties, suggesting that 2-Bromo-4-hydroxybenzaldehyde may also possess such activities.

The synthesis of 2-Bromo-4-hydroxybenzaldehyde can be achieved through several methods:

  • Bromination of 4-Hydroxybenzaldehyde: This is typically performed using bromine in a suitable solvent, such as dichloromethane or chloroform, under controlled conditions to ensure selectivity for the bromo substituent .
  • From 4-Hydroxybenzoic Acid: Starting from 4-hydroxybenzoic acid, bromination followed by formylation can yield the desired aldehyde.
  • Using Electrophilic Aromatic Substitution: The compound can also be synthesized through electrophilic substitution reactions involving suitable precursors under acidic conditions.

2-Bromo-4-hydroxybenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Research: Used in biological studies to explore enzyme inhibition and metabolic pathways.
  • Material Science: It can be employed in the development of novel materials due to its reactive functional groups.

Studies on 2-Bromo-4-hydroxybenzaldehyde have focused on its interactions with biological systems, particularly its effects on cytochrome P450 enzymes. The compound's ability to inhibit CYP1A2 suggests potential drug-drug interactions that could alter the metabolism of co-administered medications. Further research into its binding affinities and mechanisms of action is ongoing to fully elucidate its pharmacological profile .

Several compounds share structural similarities with 2-Bromo-4-hydroxybenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-HydroxybenzaldehydeC₇H₆O₂Lacks bromine; used in flavoring and fragrance synthesis.
3-Bromo-4-hydroxybenzaldehydeC₇H₆BrO₂Similar structure but different bromine position; exhibits different reactivity patterns.
5-Bromo-2-hydroxybenzaldehydeC₇H₆BrO₂Another regioisomer; used in similar synthetic pathways but may have distinct biological activities.

Uniqueness

The uniqueness of 2-Bromo-4-hydroxybenzaldehyde lies in its specific combination of functional groups that allow for selective reactivity and biological activity. Its ability to inhibit specific cytochrome P450 enzymes sets it apart from other similar compounds, making it a valuable candidate for further pharmacological exploration .

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-hydroxybenzaldehyde

Dates

Last modified: 08-15-2023

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